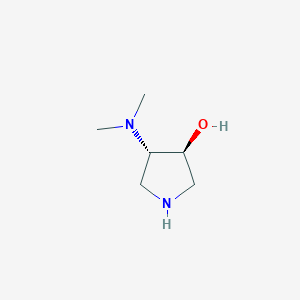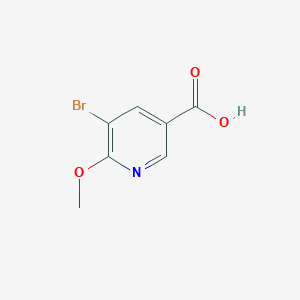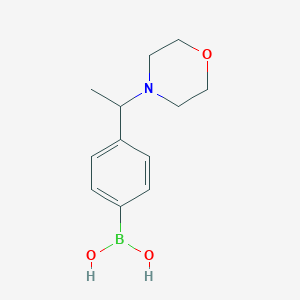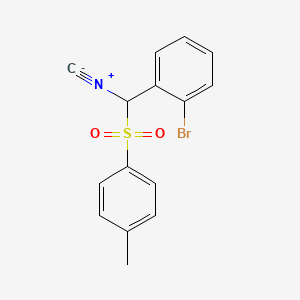
a-Tosyl-(2-bromobenzyl) isocyanide
Descripción general
Descripción
A-Tosyl-(2-bromobenzyl) isocyanide, also known as TOSMIC, is an isocyanide compound used in organic synthesis. It has a molecular formula of C15H12BrNO2S and a molecular weight of 350.24 .
Molecular Structure Analysis
The InChI code for a-Tosyl-(2-bromobenzyl) isocyanide is 1S/C15H12BrNO2S/c1-11-7-9-12 (10-8-11)20 (18,19)15 (17-2)13-5-3-4-6-14 (13)16/h3-10,15H,1H3 . This indicates that the molecule contains a bromobenzyl group attached to an isocyanide group, which is further attached to a tosyl group.Physical And Chemical Properties Analysis
A-Tosyl-(2-bromobenzyl) isocyanide is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
- Cascade Reactions for Aromatic Nitriles Synthesis : A study by Coppola et al. (2013) demonstrated the use of alkyl tosylmethyl isocyanides and 2-bromobenzyl bromides in a cascade reaction, facilitated by t-BuLi, to synthesize 2-substituted 2,3-dihydro-1H-indenimines. These intermediates, upon treatment with t-BuOK, rearrange to 2-vinylbenzonitriles, showcasing a novel approach to aromatic nitriles synthesis via isocyanide-cyanide interconversion (Coppola et al., 2013).
Advancements in Organic Synthesis
- Privileged Reagent for Heterocycles Construction : Kaur, Wadhwa, and Sharma (2015) highlighted the significance of p-Tosylmethyl isocyanide (TosMIC) in constructing biologically relevant scaffolds, including fused heterocycles like pyrroles, benzimidazoles, and quinolines. TosMIC's role as a privileged reagent underscores its versatility in accessing complex organic structures, including natural products and novel synthetic methodologies involving Michael additions and cycloadditions (Kaur, Wadhwa, & Sharma, 2015).
Isocyanide Chemistry Expansion
- Isocyanide Insertion Chemistry : Research by Qiu, Ding, and Wu (2013) reviewed the progress in isocyanide insertion chemistry, emphasizing isocyanides as valuable C1 building blocks. The review discusses various reactions involving isocyanides, including nucleophilic attack and electrophilic addition, highlighting the expansion of isocyanide chemistry in synthetic applications (Qiu, Ding, & Wu, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
1-bromo-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXCUCSERDBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Br)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661691 | |
| Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-Tosyl-(2-bromobenzyl) isocyanide | |
CAS RN |
936548-16-2 | |
| Record name | 1-Bromo-2-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)
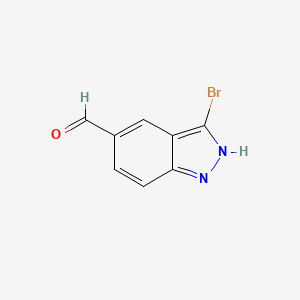
![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)
